N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1052537-07-1
Cat. No.: VC7144177
Molecular Formula: C23H27Cl2N3OS
Molecular Weight: 464.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052537-07-1 |
|---|---|
| Molecular Formula | C23H27Cl2N3OS |
| Molecular Weight | 464.45 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H26ClN3OS.ClH/c1-26(2)12-5-13-27(23-25-20-11-10-19(24)15-21(20)29-23)22(28)18-9-8-16-6-3-4-7-17(16)14-18;/h8-11,14-15H,3-7,12-13H2,1-2H3;1H |
| Standard InChI Key | SAFJORWRJKAQBU-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzothiazole ring substituted at the 6-position with a chlorine atom, linked via a carboxamide group to a tetrahydronaphthalene moiety. A dimethylaminopropyl chain extends from the carboxamide nitrogen, with the hydrochloride salt enhancing solubility. The tetrahydronaphthalene component introduces partial saturation, reducing aromaticity compared to fully fused naphthalene systems.
Key Structural Features:
-
Benzothiazole Core: A bicyclic structure comprising a benzene fused to a thiazole ring, known for electronic delocalization and bioactivity.
-
Chloro Substituent: The 6-chloro group may influence electronic properties and intermolecular interactions.
-
Carboxamide Linker: Bridges the benzothiazole and tetrahydronaphthalene units, providing conformational flexibility.
-
Dimethylaminopropyl Side Chain: A tertiary amine moiety protonated in the hydrochloride form, critical for solubility and potential charge-based interactions.
Systematic Nomenclature
The IUPAC name reflects its connectivity: N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride. The SMILES string (CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl) and InChIKey (SAFJORWRJKAQBU-UHFFFAOYSA-N) provide unambiguous representations.
Physicochemical Properties
Molecular Formula and Weight
-
Formula: C₂₃H₂₇Cl₂N₃OS
-
Molecular Weight: 464.45 g/mol.
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Exact solubility data remain unspecified, but tertiary amine hydrochlorides typically dissolve in polar solvents like water or methanol. Stability under ambient conditions is unconfirmed, though analogous salts generally resist hydrolysis at neutral pH.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 1052537-07-1 |
| PubChem CID | 12006029 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride |
| Molecular Formula | C₂₃H₂₇Cl₂N₃OS |
| Molecular Weight | 464.45 g/mol |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(CCCC4)C=C3.Cl |
| InChIKey | SAFJORWRJKAQBU-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
While explicit details are unavailable, the synthesis likely involves sequential coupling reactions. A plausible route includes:
-
Formation of the Benzothiazole Core: Condensation of 2-amino-6-chlorobenzenethiol with a carbonyl source.
-
Carboxamide Formation: Reaction of the benzothiazole amine with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride.
-
Alkylation with Dimethylaminopropyl Chloride: Introducing the tertiary amine side chain.
-
Salt Formation: Treatment with HCl to yield the hydrochloride.
Challenges may arise in controlling regioselectivity during benzothiazole formation and avoiding over-alkylation of the carboxamide nitrogen. Chromatography or crystallization would purify intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume